Hexadecyldimethylamine

Description

Historical Context and Evolution of Tertiary Alkylamine Research

The study of tertiary alkylamines is a mature field within organic chemistry, driven by their widespread presence in pharmaceuticals, agrochemicals, and other functional materials. Historically, research focused on fundamental synthesis methods such as N-alkylation and carbonyl reductive amination. These classical approaches laid the groundwork for producing a vast array of tertiary amines.

Over the decades, the evolution of this research area has been marked by a drive towards greater complexity, efficiency, and selectivity in synthesis. The demand for "sp3-rich" molecules in drug discovery has spurred the development of more sophisticated catalytic methods. researchgate.net Recent advancements include innovative strategies like visible-light-mediated photocatalysis and transition-metal-catalyzed C-H activation, which allow for the construction of complex tertiary alkylamines from readily available feedstocks. researchgate.netCurrent time information in Bangalore, IN.alibaba.com This evolution from classical to modern synthetic strategies has broadened the accessibility and diversity of tertiary alkylamines, including long-chain variants like Hexadecyldimethylamine (B57324), enabling their exploration in a wider range of advanced applications.

Interdisciplinary Significance of this compound in Contemporary Chemical Systems

This compound stands out as a particularly versatile tertiary alkylamine in modern chemical research due to its dual hydrophobic and hydrophilic nature. This structural characteristic underpins its utility in a variety of interdisciplinary applications. nih.gov It serves as a crucial chemical intermediate, a catalyst, and a structure-directing agent, highlighting its broad impact on chemical synthesis and material design. sigmaaldrich.com

In the realm of surfactant science , this compound is a key precursor for the synthesis of more complex surfactants, such as quaternary ammonium (B1175870) compounds, amine oxides, and betaines. chemicalbook.comnih.gov A notable area of research is its use in the preparation of Gemini (B1671429) surfactants. nih.govchemicalbook.com These are a newer class of surfactants that consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer. nih.gov Research has shown that Gemini surfactants synthesized from this compound exhibit superior properties compared to their single-chain counterparts. chemicalbook.com For instance, the synthesis of 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide, a Gemini surfactant, is achieved by reacting this compound with 1,4-dibromobutane (B41627). nih.gov

In materials science and nanotechnology , this compound functions as a critical structure-directing or modifying agent. It is employed in the synthesis of various nanomaterials, where its long alkyl chain plays a crucial role in organizing and templating the final structure. For example, it is used as a pore size mediator and a swelling agent in the fabrication of colloidal mesoporous silica (B1680970) nanoparticles (MSNs). nih.govchemdad.com In one study, the use of this compound as a swelling agent resulted in MSNs with large mesopores up to 9 nm in diameter. nih.gov Furthermore, it serves as a structure-directing agent in the hydrothermal synthesis of zinc oxide (ZnO) nanorods.

As a catalyst , this compound is utilized in the production of polyurethane foams, where it acts as a blowing catalyst. Tertiary amines are known to effectively catalyze the reactions between isocyanates and water (blowing reaction) and between isocyanates and polyols (gelling reaction), which are fundamental to the formation of polyurethane foam. ekb.eg The balance between these reactions is critical for the final properties of the foam, and catalysts like this compound play a key role in controlling this balance. ekb.eg

The following tables provide a summary of the physical and chemical properties of this compound, as well as an overview of its applications in advanced chemical research with specific findings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₉N |

| Molecular Weight | 269.51 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fish-like |

| CAS Number | 112-69-6 |

| Density | 0.801 g/mL at 20 °C |

| Boiling Point | 148 °C at 2 mmHg |

| Melting Point | 12 °C |

| Flash Point | 147 °C |

| Water Solubility | Insoluble |

Data sourced from chemicalbook.comgoogle.comjchr.orgresearchgate.net

Table 2: Research Findings on the Applications of this compound

| Research Area | Application | Key Findings |

|---|---|---|

| Surfactant Synthesis | Precursor for Gemini Surfactants | Used in the synthesis of 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide. nih.gov |

| Nanomaterial Synthesis | Pore Size Mediator/Swelling Agent for Mesoporous Silica Nanoparticles (MSNs) | Enables the fabrication of colloidal MSNs with tunable mesopore sizes up to 9 nm. nih.gov |

| Nanomaterial Synthesis | Structure-Directing Agent for ZnO Nanorods | Facilitates the formation of ZnO nanorods via hydrothermal synthesis. |

| Catalysis | Blowing Catalyst in Polyurethane Foam Production | Acts as a catalyst to control the foam formation process. google.com |

| Antimicrobial Materials | Precursor for Antimicrobial Polymers | Modified into hyper-branched polyesters for fabric coatings with efficacy against E. coli and S. aureus. |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUVTZJQOJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

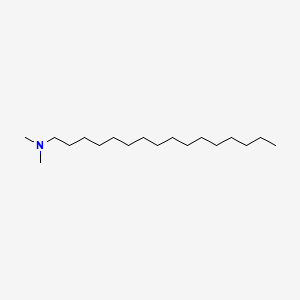

CCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026924, DTXSID801022423 | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylhexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylhexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl palmitamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PALMITAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to Hexadecyldimethylamine (B57324)

The industrial production of this compound is achieved through several established synthetic pathways, primarily involving reductive amination or alkylation reactions.

Reductive amination is a versatile and widely employed method for synthesizing amines. rsc.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) or an alcohol with an amine in the presence of a reducing agent, typically hydrogen gas and a catalyst. rsc.org

One route involves the direct amination of alcohols. This compound can be synthesized by reacting dicapryl alcohol (2-hexyl-1-decanol) with dimethylamine (B145610) in the presence of hydrogen and a hydrogenating-dehydrogenating catalyst. google.com While attempts to produce the amine by simply heating the alcohol and aminating agent with catalysts were unsuccessful, the presence of hydrogen at pressures above 200 lbs. per square inch was found to facilitate good yields. google.com

An alternative strategy employs ketones as the starting material. A patented process describes the reductive amination of 9-methyl-pentadecanone-7, a C16 ketone, with dimethylamine under high-pressure hydrogenation conditions. google.com This method is particularly suitable for producing branched alkylamines. The ketone itself can be prepared through the dehydrogenation or oxidation of the corresponding alcohol. The reaction proceeds through the condensation of the ketone and dimethylamine, followed by hydrogenation of the resulting intermediate. google.com

Table 1: Reductive Amination Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 230–250°C |

| Pressure | Ambient (0.1 MPa) |

| Molar Ratios (H₂:DMA:Alcohol) | 5.0:1.12–3.0:1.0 |

| Catalyst System | Copper oxide (CuO), Chromium oxide (Cr₂O₃), and alkali metal oxides (e.g., K₂O) on silica (B1680970) gel |

Data derived from industrial processes for similar long-chain amines.

A common and straightforward laboratory and industrial synthesis of this compound involves the direct alkylation of dimethylamine with a hexadecyl halide. nbinno.comsmolecule.com This nucleophilic substitution reaction typically uses 1-bromohexadecane (B154569) or 1-chlorohexadecane (B1210310) as the alkylating agent. nbinno.comevitachem.comgoogle.com

The reaction is generally carried out in a suitable solvent, such as ethanol. evitachem.com An excess of dimethylamine is often used to drive the reaction to completion and minimize the formation of quaternary ammonium (B1175870) salt byproducts. The process involves heating the reaction mixture for an extended period, followed by workup procedures to isolate and purify the desired tertiary amine. evitachem.com Yields for this method are reported to be high, often around 89-90% under optimized conditions. evitachem.com

Table 2: Typical Alkylation Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1-Bromohexadecane | Dimethylamine | Ethanol | 80°C | 24 hours |

This table summarizes a typical laboratory procedure. evitachem.com

Derivatization Chemistry of this compound

The tertiary amine functionality of this compound allows for a rich derivatization chemistry, making it a precursor to a variety of valuable compounds with diverse applications. nbinno.comwhamine.com

This compound can be readily oxidized to form this compound N-oxide, a nonionic or zwitterionic surfactant depending on the pH. fengchengroup.comvulcanchem.comguidechem.com The most common method for this transformation is the reaction of the tertiary amine with an oxidizing agent, typically aqueous hydrogen peroxide. fengchengroup.comgoogle.com The reaction is often promoted by the presence of carbon dioxide. google.com

Synthesis Reaction: C₁₆H₃₃N(CH₃)₂ + H₂O₂ → C₁₆H₃₃N⁺(CH₃)₂O⁻ + H₂O vulcanchem.com

This compound N-oxide is a stable, viscous liquid that exhibits excellent surfactant properties, including foaming, wetting, and emulsifying capabilities. fengchengroup.comguidechem.com Its reactivity profile is characteristic of amine oxides. It is mildly basic and can react with strong acids to form salts. smolecule.com In aqueous environments, it can be subject to hydrolysis, and under specific conditions, the nitrogen atom can be further oxidized. smolecule.com Due to its long alkyl chain, it is insoluble in water but soluble in polar organic solvents like methanol (B129727) and ethanol. fengchengroup.comchemicalbook.com

Table 3: Physicochemical Properties of this compound N-Oxide

| Property | Value |

|---|---|

| CAS Number | 7128-91-8 |

| Molecular Formula | C₁₈H₃₉NO |

| Appearance | Viscous Liquid |

| Melting Point | 239-243 °C |

| Density | ~0.876 g/mL |

| Solubility | Soluble in water, methanol, ethanol |

Data compiled from various chemical suppliers and databases. fengchengroup.comguidechem.com

This compound is a key building block for the synthesis of both conventional quaternary ammonium compounds (quats) and more advanced Gemini (B1671429) surfactants. whamine.comchemicalbook.com

Quaternization involves the alkylation of the tertiary amine. For example, reaction with methyl iodide or dimethyl sulfate (B86663) yields hexadecyltrimethylammonium iodide or the corresponding methyl sulfate salt, respectively. gatech.edu These cationic surfactants are widely used in various formulations. nbinno.com

A significant application of this compound is in the synthesis of Gemini surfactants. These compounds consist of two surfactant molecules chemically linked at or near their head groups by a spacer. researchgate.net They often exhibit superior surface activity and lower critical micelle concentrations (CMC) compared to their single-chain counterparts. scientific.net The synthesis typically involves reacting two equivalents of this compound with a dihaloalkane, which acts as the spacer. scientific.net

For instance, the reaction of this compound with 1,2-dibromoethane (B42909) yields ethane-1,2-bis(hexadecyl dimethyl brominated ammonium), a Gemini surfactant denoted as 16-2-16. scientific.net Similarly, using a four-carbon spacer like 1,4-dibromobutane (B41627) results in butamethylene-1,4-bis(hexadecyl dimethyl ammonium bromide), known as 16-4-16. researchgate.net

Table 4: Examples of Gemini Surfactants Derived from this compound

| Spacer | Gemini Surfactant Name | Abbreviation |

|---|---|---|

| 1,2-Dibromoethane | Ethane-1,2-bis(hexadecyl dimethyl brominated ammonium) | 16-2-16 |

| 1,4-Dibromobutane | Butamethylene-1,4-bis(hexadecyl dimethyl ammonium bromide) | 16-4-16 |

| Epichlorohydrin (B41342) | Symmetrical gemini cationic surfactant | - |

This table provides examples of Gemini surfactants synthesized from this compound. researchgate.netscientific.netaminer.org

The unique structure of this compound, combining a long hydrophobic tail with a reactive amine headgroup, makes it a valuable molecule for surface functionalization and the synthesis of advanced materials.

In the field of nanomaterials, this compound has been used as a structure-directing agent. For example, it plays a role in the hydrothermal synthesis of zinc oxide (ZnO) nanorods. It has also been employed to functionalize copper nanoparticles. This functionalization was found to influence the selectivity and activity of the catalyst in the electrochemical carbon dioxide reduction reaction (eCO₂RR), promoting the formation of C₂ products like ethylene. pku.edu.cn

Furthermore, this compound can be used to modify biopolymers. It has been used to hydrophobically modify carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (CMHEC) to create a new viscosifier for fracturing fluids with significantly enhanced rheological properties. researchgate.net It also serves as a pore-size mediator or swelling agent in the fabrication of mesoporous silica nanoparticles, allowing for tunable pore sizes. chemicalbook.com These applications highlight the targeted use of this compound to impart specific functionalities to surfaces and materials, driving innovation in catalysis, nanotechnology, and polymer science.

Mechanistic Insights into Reaction Pathways and Reactivity

Role of Hexadecyldimethylamine (B57324) as a Nucleophile and Base Catalyst in Organic Reactions

This compound (C₁₈H₃₉N) is a tertiary aliphatic amine characterized by a long C16 alkyl chain and two methyl groups attached to a nitrogen atom. The chemical reactivity of this compound is largely dictated by the lone pair of electrons on the nitrogen atom, which allows it to function as both a nucleophile and a Brønsted-Lowry base.

As a base, this compound readily reacts with acids in exothermic neutralization reactions to form the corresponding ammonium (B1175870) salt and water. chemicalbook.com This proton-accepting ability allows it to serve as a base catalyst in various organic reactions, facilitating transformations that require the deprotonation of a reactant to generate a more reactive intermediate.

The unshared electron pair also makes the nitrogen atom a nucleophilic center, capable of donating electrons to an electrophilic atom other than a proton. libretexts.org Amines are generally more nucleophilic than their corresponding alcohols, a property demonstrated by their ability to react directly with electrophiles like alkyl halides without prior conversion to a more nucleophilic conjugate base. libretexts.org In an electrophilic substitution reaction, the nitrogen atom of this compound can attack an electrophile, leading to the formation of a new covalent bond. libretexts.org This nucleophilicity is fundamental to its role as a precursor in the synthesis of quaternary ammonium compounds and amine oxides. chemicalbook.com While both the starting tertiary amine and the product amine can be nucleophiles, competition in subsequent reaction steps can lead to the formation of more highly alkylated products, such as quaternary ammonium salts. libretexts.org

The table below summarizes the key reactive properties of this compound.

Table 1: Reactive Properties of this compound| Property | Description | Relevant Reactions |

|---|---|---|

| Basicity | The lone pair of electrons on the nitrogen atom accepts a proton (H⁺). | Neutralization with acids to form ammonium salts. chemicalbook.com |

| Nucleophilicity | The lone pair of electrons attacks an electron-deficient (electrophilic) atom. | N-alkylation with alkyl halides; reaction with acid halides, anhydrides, and epoxides. chemicalbook.comlibretexts.org |

Phase Transfer Catalysis Mediated by this compound and its Derivatives

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic). tcichemicals.comresearchgate.net The process relies on a phase-transfer catalyst, which transports a reactant from one phase into the other where the reaction can proceed. tcichemicals.com this compound itself is a precursor to one of the most common classes of phase-transfer catalysts: quaternary ammonium salts. tcichemicals.com

By reacting this compound with an alkyl halide, a quaternary ammonium salt ("quat") is formed. This resulting cationic species, which incorporates the long hexadecyl chain, is the active catalyst. These catalysts are particularly effective because they possess both hydrophilic (the charged ammonium head) and lipophilic (the long alkyl chains) properties, allowing them to bridge the aqueous and organic phases. tcichemicals.comgoogle.com The use of PTC offers significant advantages, including the ability to use inexpensive nonpolar solvents, milder reaction conditions, and often simplified work-up procedures. tcichemicals.com

The mechanism of phase-transfer catalysis involving a quaternary ammonium salt derived from this compound proceeds through an ion-pair extraction mechanism. The catalytic cycle can be described as follows:

Anion Exchange: In a typical liquid-liquid PTC system, an inorganic salt (e.g., NaY) is dissolved in the aqueous phase, while the organic substrate (RX) is in the organic phase. The quaternary ammonium cation (Q⁺), derived from this compound, exchanges its original anion (e.g., Cl⁻ or Br⁻) for a reactant anion (Y⁻) at the liquid-liquid interface.

Extraction into Organic Phase: The newly formed ion pair, [Q⁺Y⁻], possesses sufficient lipophilicity, primarily due to the long C16 chain from the original amine, to be extracted from the aqueous phase into the bulk organic phase. researchgate.net The selection of long hydrocarbon chains on the catalyst is a balance; longer chains enhance solubility in the organic phase but can also cause steric hindrance that decreases reactivity. google.com A total carbon count of 12 to 24 atoms on the quaternary ammonium catalyst is often preferred for optimal performance. google.com

Reaction in Organic Phase: Once in the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive. It reacts with the organic substrate RX to form the product RY and a new ion pair, [Q⁺X⁻].

Catalyst Regeneration: The catalyst ion pair [Q⁺X⁻] migrates back to the interface to exchange the anion X⁻ for another reactant anion Y⁻ from the aqueous phase, thus completing the catalytic cycle and allowing the process to repeat. tcichemicals.com

This mechanism contrasts with cation-binding catalysis, employed by neutral catalysts like crown ethers, where the entire reacting ion pair is transported into the organic phase. mdpi.com

Phase-transfer catalysis enables a wide scope of heterogeneous organic transformations that would otherwise be difficult to achieve. The methodology is broadly applicable in the manufacturing of specialty chemicals, pharmaceuticals, and monomers. researchgate.net Common reactions facilitated by PTC include:

Nucleophilic Substitutions: Alkylation, cyanation, and halogen exchange reactions are classic examples where an anionic nucleophile is transferred into an organic phase to react with an alkyl halide. tcichemicals.com

Generation of Carbenes: The generation of species like dichlorocarbene (B158193) from chloroform (B151607) can be achieved in a biphasic system using a concentrated aqueous base and a phase-transfer catalyst. acs.org

Asymmetric Synthesis: Chiral, non-racemic phase-transfer catalysts, often derived from alkaloids or other complex amines, can be used to achieve high enantioselectivity in reactions such as the alkylation of glycine (B1666218) derivatives for the synthesis of unnatural α-amino acids. nih.gov The structure of the catalyst is crucial for controlling the stereochemical outcome of the reaction.

The selectivity of these transformations is influenced by the structure of the catalyst. The steric and electronic properties of the groups attached to the nitrogen atom, including the hexadecyl chain, can affect the proximity and orientation of the reactants at the active site, thereby influencing both regioselectivity and enantioselectivity. nih.gov

Supramolecular Chemistry and Self Assembly Phenomena

Micellization and Aggregation Behavior in Aqueous and Non-Aqueous Media

In aqueous solutions, hexadecyldimethylamine (B57324) and its derivatives exhibit classic surfactant behavior, forming micelles above a certain concentration known as the critical micelle concentration (CMC). whamine.com These micelles are aggregates where the hydrophobic tails orient inwards to minimize contact with water, while the hydrophilic head groups face outwards. whamine.com The aggregation is a spontaneous process driven by the hydrophobic effect. In non-polar solvents, the aggregation behavior is reversed, with the polar head groups forming the core of the reverse micelles.

The critical micelle concentration (CMC) and the morphology of the aggregates formed by this compound are influenced by several factors:

Hydrophobic Chain Length: An increase in the length of the hydrocarbon chain leads to a logarithmic decrease in the CMC. pharmacy180.com Longer chains increase the hydrophobicity, favoring aggregation at lower concentrations. pharmacy180.com

Nature of the Hydrophilic Group: The polarity and size of the hydrophilic head group affect the CMC. More hydrophilic groups increase the CMC as the molecule is more soluble in water. pharmacy180.com For instance, the CMC of ionic surfactants is generally higher than that of non-ionic surfactants with similar hydrocarbon chains. aatbio.com

Temperature: The effect of temperature on the CMC of ionic surfactants like protonated this compound can be complex, often showing a U-shaped behavior where the CMC initially decreases and then increases with temperature. researchgate.netyoutube.comsemanticscholar.org For non-ionic surfactants, the CMC generally decreases with increasing temperature. youtube.com

Addition of Electrolytes: For ionic surfactants, adding electrolytes decreases the CMC and increases the size of the micelles. pharmacy180.comyoutube.com The added ions shield the repulsion between the charged head groups, facilitating micelle formation. aatbio.com

pH: The pH of the solution is a critical factor for this compound and its amine oxide derivatives. At low pH, the amine group is protonated, and the molecule behaves as a cationic surfactant. researchgate.net As the pH increases, it becomes non-ionic. researchgate.net This change in charge significantly impacts the CMC and aggregation behavior. aatbio.com

Additives: Organic molecules can be solubilized within the micelles, affecting their size, shape, and CMC. aatbio.com

Below is an interactive data table summarizing the factors that influence the Critical Micelle Concentration (CMC):

| Factor | Influence on CMC | Rationale |

| Increased Hydrophobic Chain Length | Decreases | Greater hydrophobic effect drives aggregation. pharmacy180.com |

| Increased Hydrophilicity of Head Group | Increases | Higher solubility in water opposes micellization. pharmacy180.com |

| Addition of Electrolytes (to ionic surfactants) | Decreases | Shielding of head group repulsion promotes aggregation. pharmacy180.comyoutube.com |

| Increase in Temperature (for many non-ionic surfactants) | Decreases | Dehydration of the hydrophilic head group favors micellization. youtube.com |

| Increase in Temperature (for ionic surfactants) | U-shaped Behavior | A balance between decreased head group hydration and disruption of structured water around the tail. researchgate.netsemanticscholar.org |

| Presence of Bulky Groups in Surfactant Structure | Increases | Steric hindrance makes incorporation into micelles more difficult. aatbio.com |

This compound and its derivatives can interact with other surfactants and polymers to form complex, self-assembled structures. These interactions are of significant interest for various industrial applications. researchgate.netsoton.ac.uk

In mixed surfactant systems, synergistic effects can lead to a lower CMC than that of the individual surfactants. When mixed with polymers, this compound can form polymer-surfactant complexes. The surfactant molecules can bind to the polymer chain, forming micelle-like clusters along the polymer. This interaction typically begins at a concentration known as the critical aggregation concentration (CAC), which is often lower than the CMC of the pure surfactant. researchgate.net The formation of these complexes can significantly alter the rheological properties of the solution, leading to increased viscosity. researchgate.netscielo.br The nature of the polymer and surfactant, including their charges and structures, dictates the nature of the interaction. osti.gov

Formation of Ordered Supramolecular Structures

Beyond simple micelles, this compound and its derivatives are capable of forming more complex and ordered supramolecular assemblies.

Vesicles and liposomes are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. nih.govmdpi.com While liposomes are typically formed from phospholipids, synthetic surfactants like this compound derivatives can also form similar structures, often referred to as surfactant vesicles. ru.nl These vesicles have been studied as mimics of biological membranes and as potential drug delivery systems. ru.nlnih.govmdpi.com

The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain lipids. However, under specific conditions of concentration, temperature, and in the presence of certain additives, they can self-assemble into bilayer structures that close upon themselves to form vesicles. ru.nl The stability of these vesicles can be a concern, and research has been conducted on polymerizing the surfactant molecules within the vesicle bilayer to enhance their stability. ru.nl The interaction of polymers with pre-formed liposomes has also been investigated, where polymers can adsorb onto the vesicle surface, altering its properties. researchgate.net

Under certain concentration and temperature conditions, aqueous solutions of surfactants like this compound oxide can form various liquid crystalline phases. cymitquimica.comjst.go.jp These are states of matter that have properties between those of a conventional liquid and those of a solid crystal. Common liquid crystalline phases for surfactants include the hexagonal, lamellar, and cubic phases, which correspond to ordered arrangements of cylindrical micelles, planar bilayers, and spherical micelles, respectively. The formation of these phases is highly dependent on the molecular geometry of the surfactant and the interactions between the aggregates.

This compound has also been used in the preparation of thin films. For instance, it has been studied for its effect on the pretilt angle of liquid crystals when incorporated into polyimide photoalignment layers. evitachem.com The amine group can interact with the substrate and influence the alignment of the liquid crystal molecules. The ability of such molecules to form organized monolayers at interfaces is crucial for these applications.

Interfacial Tension, Adsorption, and Surface Phenomena

As a surfactant, this compound is highly effective at interfaces, such as the air-water or oil-water interface. It adsorbs at these interfaces, orienting itself with the hydrophobic tail directed away from the aqueous phase and the hydrophilic head group in the water. This adsorption reduces the surface tension of water and the interfacial tension between oil and water. whamine.com

Research on this compound oxide has shown its adsorption onto solid surfaces like glass. acs.org This adsorption can modify the surface properties, for example, by changing the forces between the surfaces from repulsive to attractive. acs.org The behavior of the adsorbed layer can depend on the surfactant concentration, with different structures being proposed below and above the CMC. acs.org The ability of this compound to act as a wetting and spreading agent in formulations like herbicides is a direct consequence of its surface activity.

Research Applications in Advanced Materials and Chemical Technologies

Utilization in Nanomaterials Synthesis and Engineering

The distinct properties of Hexadecyldimethylamine (B57324) make it a valuable tool in the bottom-up fabrication and functionalization of nanomaterials. It plays a critical role as a structure-directing agent and a surface modifier, enabling the precise control of nanoparticle characteristics.

Mesoporous silica (B1680970) nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area and a well-ordered network of pores, typically ranging from 2 to 50 nm in diameter. nih.govijpda.org The synthesis of these materials often relies on a templating method, where surfactant molecules self-assemble into micelles that act as a scaffold for the condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS). nih.govresearchgate.net After the silica framework is formed around the template, the surfactant is removed, typically by calcination or solvent extraction, leaving behind a porous structure. nih.govijpda.org

This compound has been specifically identified for its role as a pore size mediator or swelling agent in the synthesis of colloidal mesoporous silica nanoparticles. chemicalbook.com In this capacity, it can be added to the synthesis mixture to influence the size and volume of the micelles formed by the primary templating surfactant. By swelling the hydrophobic core of the micelles, this compound helps to expand the resulting pore diameter of the final silica nanoparticles, allowing for tunable control over the material's porosity. chemicalbook.com This ability to precisely engineer pore size is crucial for applications such as drug delivery and catalysis, where the pore dimensions must accommodate specific guest molecules. rsc.org

The functionalization of nanoparticle surfaces is essential for controlling their stability, dispersibility, and interaction with their environment. nih.gov this compound is utilized for the surface modification of various inorganic nanostructures, where its long alkyl chain imparts new properties to the material's surface.

Research has demonstrated the chemical modification of silica nanoparticles with hexadecyl groups to enhance their colloidal stability in surfactant solutions. researchgate.net This modification introduces hydrophobic interactions between the nanoparticles and surfactant molecules, which can be beneficial in applications like enhanced oil recovery. researchgate.net In the realm of semiconductor nanomaterials, this compound has been used as a structure-directing agent in the hydrothermal synthesis of zinc oxide (ZnO) nanorods. mdpi.comresearchgate.net Furthermore, it has been used to functionalize copper nanoparticles to study their catalytic activity. pku.edu.cn

Beyond inorganic nanoparticles, this compound is a precursor for modifying polymers used in surface coatings. For instance, a hyper-branched polyester (B1180765) was modified with this compound and subsequently used to coat silk fabric, imparting excellent antimicrobial properties to the textile. mdpi.com This demonstrates its role in creating functional surfaces with specific biological activity. mdpi.com

Applications in Polymer Science and Engineering

In polymer science, this compound serves as both a modifying agent to alter the physical properties of existing polymers and as a catalytic component in the synthesis of new polymers.

This compound has been successfully used to modify natural polymers to enhance their rheological properties for industrial applications. A notable example is the modification of carboxymethyl hydroxyethyl (B10761427) cellulose (B213188) (CMHEC), a water-soluble polymer. researchgate.netresearchgate.net When CMHEC is treated with this compound, the resulting product, HD-CMHEC, exhibits significantly higher viscosity in solution compared to the unmodified polymer. researchgate.netresearchgate.net This modification introduces hydrophobic associations between the polymer chains, leading to a more robust and structured network in aqueous solutions.

Research findings indicate that the viscosity of a 0.3% HD-CMHEC solution is approximately 2.8 times greater than that of an equivalent CMHEC solution. researchgate.net This enhancement in viscosity is accompanied by stronger thixotropy and viscoelasticity, properties that are highly desirable for applications such as hydraulic fracturing fluids, where the fluid must efficiently transport proppants. researchgate.netscielo.brnih.gov

| Polymer Solution | Viscosity (mPa·s) | Reference |

|---|---|---|

| Carboxymethyl Hydroxyethyl Cellulose (CMHEC) | 19.0 | researchgate.net |

| Hexadecyl Dimethyl Amine Modified CMHEC (HD-CMHEC) | 73.6 | researchgate.net |

Polyurethanes are a versatile class of polymers formed by the reaction of polyols with isocyanates. The synthesis of polyurethane foams requires catalysts to carefully balance two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). ekb.eg Tertiary amines are commonly used as catalysts, particularly for the blowing reaction which generates carbon dioxide gas to expand the foam. ekb.eg

This compound functions as a reactive amine catalyst in the production of polyurethane foams. google.comgoogle.com It is employed to effectively catalyze the isocyanate-water reaction, contributing to the foam's expansion. google.comgoogle.com Its use has been documented in formulations for flexible polyester foams, where the catalyst level is adjusted to achieve a specific blow time, a critical parameter in foam production. google.comgoogle.com As a tertiary amine, it plays a crucial role in controlling the reaction kinetics to ensure the formation of a stable foam structure with desired physical properties. ekb.eg

| Component Type | Example/Function | Reference |

|---|---|---|

| Polyol | Polyether polyol with an average of >2 hydroxyl groups | google.comgoogle.com |

| Isocyanate | Organic polyisocyanate (e.g., TDI) | google.com |

| Blowing Agent | Water (reacts with isocyanate to form CO2) | google.comgoogle.com |

| Catalyst | Tertiary amines like n-hexadecyldimethylamine | google.comgoogle.com |

| Surfactant | Silicone/polyether copolymers for cell stabilization | google.comgoogle.com |

Research in Electrochemical Systems

The unique chemical properties of this compound have led to its investigation in specialized electrochemical applications, including catalysis and corrosion inhibition.

In the field of electrocatalysis, research has explored the functionalization of copper (Cu) nanoparticles with this compound (referred to as HDDMA in the study) to modulate their performance in the electrochemical CO2 reduction reaction (eCO2RR). pku.edu.cn The study systematically investigated how the molecular structure of amine surfactants, including HDDMA, impacts the selectivity and activity of the Cu catalyst. pku.edu.cn Surface functionalization can induce charge transfer at the catalyst-electrolyte interface, which is a key factor in directing the reaction pathways and improving the efficiency of converting CO2 into valuable chemicals. pku.edu.cn

Additionally, this compound serves as a building block for creating corrosion inhibitors. It can be used to synthesize polymeric quaternary ammonium (B1175870) salts, which are effective in protecting metal equipment, such as steel pipelines in the petroleum industry, from corrosion. google.com These polymers function by coating the metal surface and disrupting the local electrochemical currents that drive the corrosion process. google.com

Functionalization of Electrode Surfaces for Electrocatalysis, e.g., CO2 Reduction

The electrochemical carbon dioxide reduction reaction (eCO2RR) represents a promising pathway for converting CO2 into valuable chemicals and fuels, with copper-based catalysts being particularly notable for their ability to generate C2+ products. pku.edu.cn However, enhancing the selectivity and efficiency of these catalysts remains a significant challenge. One innovative strategy is the organic functionalization of catalyst surfaces to modulate their activity. pku.edu.cn

In this context, research has explored the use of this compound (HDDMA) as a surface functionalizing agent for copper (Cu) nanoparticles in eCO2RR. pku.edu.cn A systematic study investigated the impact of various amine derivatives, including HDDMA, hexadecylamine (B48584) (HDA), and N-methylhexadecylamine (N-MHDA), on the catalytic performance of Cu nanoparticles in a 1.0 mol∙L−1 potassium hydroxide (B78521) (KOH) aqueous electrolyte. pku.edu.cn

The study revealed that the molecular structure of the amine surfactant significantly influences the selectivity and activity of the eCO2RR. pku.edu.cn While the pristine, non-functionalized Cu catalyst yielded a Faradaic efficiency (FE) for C2 products of only 27.0%, the functionalized catalysts showed varied and generally improved performance. pku.edu.cn The catalyst functionalized with HDA demonstrated the highest efficiency, achieving a C2 FE of 73.5% and a C2 partial current density of 131.4 mA∙cm−2 at −0.9 V (vs. reversible hydrogen electrode). pku.edu.cn The performance of the HDDMA-functionalized catalyst was part of this comparative analysis, which systematically explored how different amine headgroups alter the catalyst's surface properties and, consequently, the reaction pathways. pku.edu.cn

Table 1: Performance of Amine-Functionalized Copper Catalysts in Electrochemical CO2 Reduction pku.edu.cn

| Catalyst | Functionalizing Agent | Max. Faradaic Efficiency (FE) for C2 Products (%) | Max. C2 Partial Current Density (mA∙cm−2) | Potential (vs. RHE) |

|---|---|---|---|---|

| Pristine Cu | None | 27.0 | 50.5 | -0.9 V |

| Cu-HDA | Hexadecylamine (HDA) | 73.5 | 131.4 | -0.9 V |

| Cu-N-MHDA | N-methylhexadecylamine (N-MHDA) | Data Not Specified | Data Not Specified | -0.9 V |

| Cu-HDDMA | This compound (HDDMA) | Data Not Specified | Data Not Specified | -0.9 V |

Research Applications in Antimicrobial Chemistry and Biotechnology

This compound serves as a crucial precursor in the synthesis of novel antimicrobial agents, particularly in the development of cationic surfactants designed to combat microbial resistance. aminer.org Its derivatives have been studied for their effectiveness against a range of microorganisms. nbinno.com

One area of significant research is the creation of symmetrical gemini (B1671429) cationic surfactants. aminer.orgresearchgate.net These dimeric surfactants, which consist of two hydrophobic tails and two polar head groups linked by a spacer, often exhibit superior antimicrobial properties compared to their single-chain counterparts. aminer.orgmdpi.com A novel symmetrical gemini cationic surfactant synthesized from n-hexadecyldimethylamine and epichlorohydrin (B41342) demonstrated notable antimicrobial activity. aminer.orgresearchgate.net In laboratory tests, this surfactant showed a minimum inhibitory concentration (MIC) of 100 ppm against Escherichia coli. aminer.orgresearchgate.net However, the same study noted that Staphylococcus aureus was resistant to this specific surfactant. researchgate.net

In another application, this compound is used to create antimicrobial coatings for textiles. Researchers have synthesized a quaternary ammonium functionalized hyperbranched polyester (H20C16N) through the reaction of H20Cl and this compound. When applied to silk fabric, this agent provided excellent antibacterial properties even after multiple washes. The treated fabric exhibited high antibacterial ratios against both Gram-negative and Gram-positive bacteria.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Derivative Type | Target Microorganism | Measurement | Result | Source |

|---|---|---|---|---|

| Symmetrical Gemini Cationic Surfactant | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 100 ppm | aminer.orgresearchgate.net |

| Symmetrical Gemini Cationic Surfactant | Staphylococcus aureus | Activity | Resistant | researchgate.net |

| Functionalized Hyperbranched Polyester on Silk | Escherichia coli | Antibacterial Ratio | >99% | |

| Functionalized Hyperbranched Polyester on Silk | Staphylococcus aureus | Antibacterial Ratio | >98% |

The ability of these derived compounds to disrupt microbial cell membranes is central to their function, making them effective biocides for various applications, from industrial water treatment to advanced textile finishes. nbinno.com Research continues to explore the relationship between the molecular structure of these surfactants, such as alkyl chain length and spacer type, and their antimicrobial potency. nih.govresearchcommons.org

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is a cornerstone in the chemical analysis of Hexadecyldimethylamine (B57324), providing fundamental insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The protons of the two methyl groups attached to the nitrogen atom typically appear as a singlet at approximately 2.20 ppm. The methylene (B1212753) group adjacent to the nitrogen (α-CH₂) shows a triplet at around 2.25 ppm. The subsequent methylene groups along the hexadecyl chain produce a large, complex multiplet in the region of 1.25-1.45 ppm, while the terminal methyl group of the alkyl chain appears as a triplet at about 0.88 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbons of the dimethylamino group resonate at a specific chemical shift, and each carbon atom along the hexadecyl chain can, in principle, be resolved, providing a carbon "map" of the molecule. nih.gov The exact chemical shifts can be influenced by the solvent used for the analysis.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| N-(CH₃)₂ | ~2.20 | Singlet |

| α-CH₂ | ~2.25 | Triplet |

| -(CH₂)₁₄- | ~1.25-1.45 | Multiplet |

| -CH₃ | ~0.88 | Triplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

The IR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the methyl and methylene groups are prominent in the 2850-3000 cm⁻¹ region. libretexts.org The C-H bending or scissoring vibrations of the methylene groups are typically observed around 1470-1450 cm⁻¹. libretexts.org The C-N stretching vibration of the tertiary amine group appears in the fingerprint region, generally between 1000 and 1250 cm⁻¹. nih.govdocbrown.info The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. docbrown.info

Raman spectroscopy provides complementary vibrational information. As a non-polar molecule, the C-C and C-H stretching modes of the long alkyl chain in this compound often produce strong signals in the Raman spectrum. nih.gov This technique is particularly useful for studying the conformational order of the alkyl chains in different physical states.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Methylene) | Bending (Scissoring) | 1470-1450 |

| C-N (Tertiary Amine) | Stretching | 1000-1250 |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (269.5 g/mol ). nih.gov

Under electron impact (EI) ionization, the molecular ion can be weak or absent for aliphatic amines. miamioh.edu A common fragmentation pattern for tertiary amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu This results in the loss of an alkyl radical and the formation of a stable iminium ion. For this compound, the most significant fragmentation would likely involve the loss of a C₁₅H₃₁ radical, leading to a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. Other fragment ions resulting from cleavages along the alkyl chain can also be observed.

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or complex matrices.

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. birchbiotech.com It is particularly effective for determining the purity of a sample and for identifying any volatile impurities. bre.comnih.gov When coupled with a flame ionization detector (FID), GC can provide quantitative information about the concentration of the compound. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS), allowing for the separation of components before their mass analysis. nih.gov

The retention time of this compound in a GC system is dependent on factors such as the column's stationary phase, the temperature program, and the carrier gas flow rate. Due to the basic nature of amines, specialized columns, such as those with an amine-deactivated stationary phase, are often used to prevent peak tailing and improve separation efficiency. nih.gov In some cases, derivatization of the amine may be employed to enhance its volatility and chromatographic behavior. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds, and it can be adapted for the analysis of this compound. While aliphatic amines lack a strong UV chromophore for standard UV detection, derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. nih.govnih.gov

Reversed-phase HPLC, using a C18 or C8 column, is a common mode for separating amines. However, the basic nature of this compound can lead to poor peak shape on standard silica-based columns. To overcome this, mobile phases containing additives like trifluoroacetic acid or the use of specialized columns designed for amine analysis are often necessary. helixchrom.com HPLC is particularly useful for analyzing mixtures containing this compound and other non-volatile components. keikaventures.com

Scattering and Microscopy Techniques for Supramolecular Assemblies and Nanostructures

Advanced analytical techniques are crucial for elucidating the complex structures formed by amphiphilic molecules such as this compound. Small-angle neutron scattering, X-ray diffraction, and various microscopy methods provide detailed insights into the size, shape, and organization of its supramolecular assemblies and nanostructures.

Small-Angle Neutron Scattering (SANS) for Aggregate Structure Determination

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of colloidal aggregates, such as micelles, in solution. It provides information on the shape, size, and interactions of these aggregates on a length scale of 1 to 1000 nanometers. By analyzing the scattering pattern of neutrons from a sample, detailed structural parameters of the micelles, including aggregation number and core and shell dimensions, can be determined.

In studies of amine oxide surfactants, which are structurally similar to this compound, SANS has been instrumental in understanding their aggregation behavior under various conditions. For instance, SANS studies on tetradecyldimethylamine oxide micelles have revealed how factors like temperature and protonation affect micellar structure. These studies show that both nonionic and cationic forms of the surfactant can form stable micelles, with their aggregation numbers and shapes being influenced by electrostatic interactions and the packing of the hydrocarbon chains. The analysis of SANS data often involves fitting the scattering curves to theoretical models, which can distinguish between spherical, ellipsoidal, or cylindrical micellar shapes.

A key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium (B1214612) in either the solvent or the surfactant molecules. This allows for the selective highlighting of different parts of the aggregate structure, providing a more detailed picture of the micellar core and the solvated shell.

Below is a table summarizing typical parameters that can be obtained from SANS analysis of surfactant micelles, based on studies of analogous amine oxide systems.

| Parameter | Description | Typical Values for Amine Oxide Micelles |

| Aggregation Number (N_agg) | The average number of surfactant molecules in a single micelle. | 50 - 200 |

| Micelle Core Radius (R_c) | The radius of the hydrophobic core of the micelle, primarily composed of the alkyl chains. | 1.5 - 2.5 nm |

| Hydrodynamic Radius (R_h) | The effective radius of the micelle in solution, including the hydrated head groups. | 2.5 - 4.0 nm |

| Fractional Charge (α) | The degree of ionization of the surfactant head groups on the micelle surface. | 0.1 - 0.5 |

| Inter-micellar Distance | The average distance between adjacent micelles in solution, dependent on concentration. | Concentration-dependent |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Order

X-ray Diffraction (XRD) is an essential analytical technique for investigating the crystalline structure of materials. It can be used to identify the phases present in a solid sample and to determine the arrangement of atoms or molecules within a crystal lattice. For surfactants like this compound, XRD can be employed to study its solid-state structure and the organization of its molecules in lyotropic liquid crystalline phases, which are ordered structures formed at high surfactant concentrations in a solvent.

The following table outlines the types of information that can be derived from XRD analysis of a crystalline or liquid crystalline surfactant.

| Parameter | Description |

| Crystalline Phase | Identification of the specific crystalline form of the solid surfactant (e.g., polymorphs). |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Lamellar Spacing (d) | In liquid crystalline phases, the distance between repeating layers of surfactant molecules. |

| Molecular Packing | The arrangement of the hydrophobic tails and hydrophilic head groups within the crystalline or liquid crystalline structure. |

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological and Surface Studies

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that provide detailed information about the surface morphology and topography of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images that reveal its surface features with high magnification and depth of field. SEM is particularly useful for visualizing the three-dimensional structure of materials. For this compound, SEM could be used to study the morphology of its solid crystals or the structure of films and coatings containing this surfactant.

Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is used to create a three-dimensional topographic map of the surface with atomic or near-atomic resolution. AFM is advantageous for studying both conductive and non-conductive materials and can be operated in various environments, including liquids. This technique can be applied to visualize self-assembled structures of this compound, such as adsorbed layers on a substrate or the fine details of its nanostructures.

The table below summarizes the capabilities of SEM and AFM for the analysis of this compound-related materials.

| Technique | Information Provided | Potential Applications for this compound |

| SEM | High-magnification images of surface topography, morphology, and composition (with an attached EDX detector). | Imaging the crystal habit of solid this compound, visualizing the structure of dried films or coatings. |

| AFM | High-resolution 3D topographic images, measurement of surface roughness, and characterization of nanomechanical properties. | Visualizing self-assembled monolayers on surfaces, studying the morphology of thin films, probing local mechanical properties of aggregates. |

Electrophoretic Light Scattering (ELS) for Colloidal Stability and Charge Characterization

Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of particles in a dispersion, from which the zeta potential can be calculated. The zeta potential is a key indicator of the stability of a colloidal system. It represents the electrical potential at the slipping plane of a particle, which is the boundary between the particle and the surrounding liquid.

For this compound, which forms micelles or is used to stabilize emulsions, ELS is a valuable tool for assessing the stability of these systems. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable dispersion that resists aggregation or flocculation. Conversely, a low zeta potential suggests that the attractive van der Waals forces may dominate, leading to instability.

The zeta potential of systems containing this compound will be influenced by factors such as pH and the ionic strength of the solution. As an amine oxide, the charge of the this compound headgroup is pH-dependent; it is cationic at low pH and non-ionic at higher pH. ELS can be used to monitor these changes in surface charge and their effect on colloidal stability.

The following table presents hypothetical zeta potential values for an emulsion stabilized by this compound at different pH values, illustrating the expected trend.

| pH | Expected Headgroup State | Typical Zeta Potential (mV) | Colloidal Stability Prediction |

| 3 | Cationic (Protonated) | +45 | High |

| 5 | Cationic (Protonated) | +35 | Good |

| 7 | Partially Protonated | +15 | Moderate |

| 9 | Non-ionic | -5 | Low (prone to aggregation) |

| 11 | Non-ionic | -10 | Low (prone to aggregation) |

Theoretical and Computational Investigations

Quantum Chemical Calculations on Hexadecyldimethylamine (B57324) Electronic Structure and Reactivity